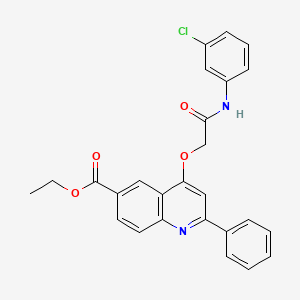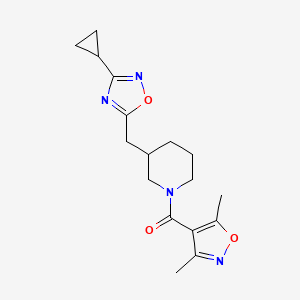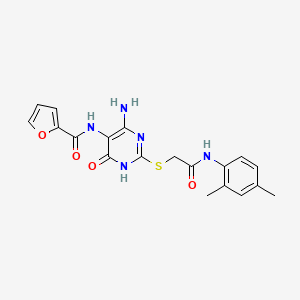![molecular formula C10H9N3OS2 B2873692 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 1310810-99-1](/img/structure/B2873692.png)
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol” is a chemical compound with the molecular formula C10H9N3OS2 . It is also known as "2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a one-pot synthesis of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles has been described, which involves the reaction of aromatic aldehydes with thioglycolic acid and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques. For instance, FTIR and NMR (1H and 13C) can be used for characterization .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For instance, one study describes the transformation of equimolar mixtures of aromatic aldehydes with thioglycolic acid and thiosemicarbazide into 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is approximately 251.328 Da .Applications De Recherche Scientifique
Corrosion Inhibition
Quantum Chemical and Molecular Dynamics Simulation Studies : A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, against corrosion of iron. This research highlighted the potential application of these compounds in protecting metals from corrosion, suggesting their significant role in industrial maintenance and longevity of metal structures (Kaya et al., 2016).
Antimicrobial Activity
Synthesis of Formazans from Mannich Base : Another study explored the synthesis of formazans from a Mannich base derived from a thiadiazole compound, demonstrating moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests that derivatives of thiadiazole, by extension, could serve as a scaffold for developing new antimicrobial agents (Sah et al., 2014).
Antiproliferative Effects
Antiproliferative-Antimicrobial Properties of Schiff Bases : A comprehensive study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed their DNA protective ability against oxidative mixtures and significant antimicrobial activity against Staphylococcus epidermidis. Notably, one compound exhibited cytotoxicity on cancer cell lines, highlighting the antiproliferative potential of thiadiazole derivatives for chemotherapy applications (Gür et al., 2020).
Pharmacological Investigations
Design of Phenothiazine-Thiadiazole Hybrids : Research on phenothiazine and 1,3,4-thiadiazole hybrid derivatives for antitubercular agents showed that certain compounds possess significant inhibition activity against Mycobacterium tuberculosis. This illustrates the compounds' potential as lead structures in developing new antitubercular drugs, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Ramprasad et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial activity .
Propriétés
IUPAC Name |
4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUTKUOSBHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)




![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)